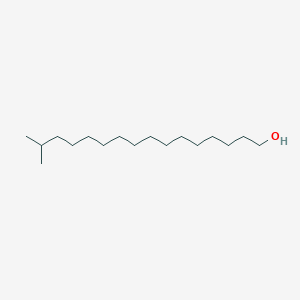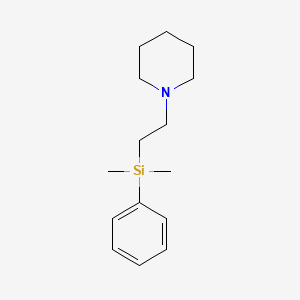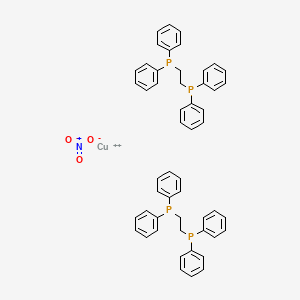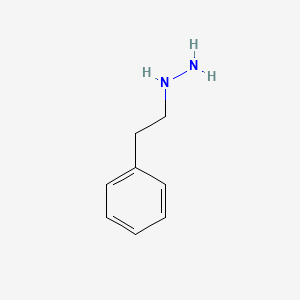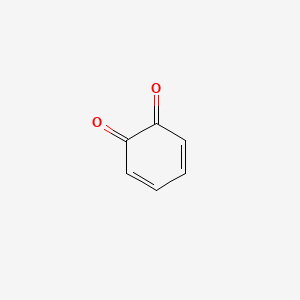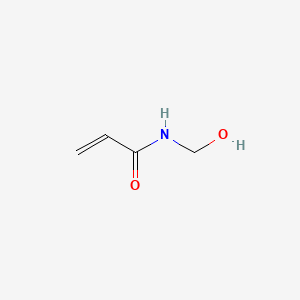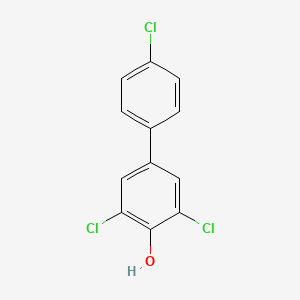
3,4',5-Trichloro-4-biphenylol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,3',5'-Trichloro-4'-biphenol is a member of biphenyls, a dichlorobenzene and a member of monochlorobenzenes.
Applications De Recherche Scientifique
Antiestrogenic Activity
3,4',5-Trichloro-4-biphenylol, a hydroxylated polychlorinated biphenyl (PCB), has been studied for its antiestrogenic activity. Research shows that hydroxylated PCBs, including 3,4',5-Trichloro-4-biphenylol, exhibit minimal binding to estrogen receptors and do not induce proliferation of estrogen-responsive breast cancer cells. They also inhibit certain estrogenic responses, indicating potential applications in studying estrogen-related pathways and diseases (Moore et al., 1997).
Environmental Monitoring
Another study focused on the evaluation of 3,4',5-Trichloro-4-biphenylol in marine sediments and urban wastewaters. The research developed analytical methods based on GC–MS and LC–MS for determining traces of this compound, which aids in environmental monitoring and understanding the distribution of such pollutants (Agüera et al., 2003).
Neurotoxicity Studies
Research on hydroxylated PCBs, including 3,4',5-Trichloro-4-biphenylol, has also been conducted in the context of neurotoxicity. Studies show that these compounds can affect neuronal calcium homeostasis and protein kinase C translocation, which are important for understanding the neurotoxic effects of PCBs and their metabolites (Kodavanti et al., 2003).
Estrogenic and Antiestrogenic Properties
In another study, the structure-activity relationships of hydroxylated PCBs, including 3,4',5-Trichloro-4-biphenylol, were investigated for their estrogenic and antiestrogenic properties. This research helps in understanding the impact of these compounds on estrogen-sensitive assays and their potential biological effects (Connor et al., 1997).
Hepatic Metabolism Studies
The metabolism of related compounds such as 4,4'-dichlorobiphenyl by human hepatic microsomes has been studied, providing insights into the biotransformation and potential health impacts of PCBs and their hydroxylated derivatives (Schnellmann et al., 1984).
Propriétés
Numéro CAS |
4400-06-0 |
|---|---|
Nom du produit |
3,4',5-Trichloro-4-biphenylol |
Formule moléculaire |
C12H7Cl3O |
Poids moléculaire |
273.5 g/mol |
Nom IUPAC |
2,6-dichloro-4-(4-chlorophenyl)phenol |
InChI |
InChI=1S/C12H7Cl3O/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6,16H |
Clé InChI |
OICMUGIRBDYVOV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)Cl)O)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C(=C2)Cl)O)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5S,6R)-7,9-dibromo-N-[(2S)-3-[2,6-dibromo-4-[(1S)-2-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1198742.png)
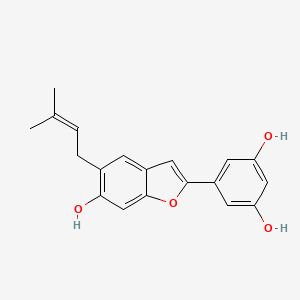
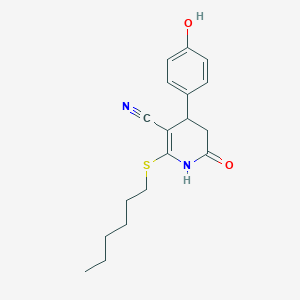
![2-[(1,3-dimethyl-2,6-dioxo-7-propyl-8-purinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1198750.png)
![3-(4-Butyl-3,5-dimethyl-1-pyrazolyl)-5-methyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B1198753.png)
![N-(3-pyridinyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-carboxamide](/img/structure/B1198756.png)

